Cas no 73684-69-2 (miporamicin)
miporamicin structure
Product Name:miporamicin
miporamicin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-he
- miporamicin
- Mirosamicin
- (3,5-dimethylphenyl)magnesium bromide
- [3,5-dimethylphenyl]magnesium bromide
- 3,5-dimethylphenyl magnesium bromide
- 3,5-Dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran
- 3,5-Dimethylphenylmagnesium bromide solution
- 3,5-dimethyphenylmagnesium bromide
- 3,5-Me2C6H3MgBr
- 562076_ALDRICH
- m-xylylMgBr
- mycinamicin II
- mycinamicin-II
- Q27149164
- 73684-69-2
- CHEBI:80018
- Mycinamycin II
- Antibiotic AR 5-2
- Antibiotic A 11725II
- Mirosamycin
- Mycinomycin II
- DTXSID801024536
- Mycinamicin I, 14-hydroxy-
- Mirosamicina
- MIROSAMICIN [JAN]
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- Mirosamicinum
- 14-Hydroxymycinamicin I
- SCHEMBL1230206
- Mirosamicine [French]
- NS00011771
- CHEMBL3989599
- Mirosamicina [Spanish]
- Mirosamicinum [Latin]
- 4,17-Dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione, 2-(((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxy)methyl)-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
- UNII-K7G02HKM1X
- BRN 4633296
- K7G02HKM1X
- A 11725 II
- Mirosamicin [INN]
- Mirosamicine
- Q27282050
- Mirosamicin, A 11725 II, Antibiotic AR 5-2
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2-hydroxy-2-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- HY-125104
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- Mirosamicinum (Latin)
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl)oxy-3-ethyl-2-hydroxy-2-(((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl)oxymethyl)-8,10,12-trimethyl-4,17-dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione
- CS-0089326
-
- Inchi: 1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
- InChI-Schlüssel: WWIDEZOUVSJVHS-ZPQCYHEESA-N
- Lächelt: O1[C@H]2C=CC([C@H](C)C[C@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H](CC)[C@@](CO[C@H]3[C@@H]([C@@H]([C@@H]([C@@H](C)O3)O)OC)OC)([C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O |t:2,13|
Berechnete Eigenschaften
- Genaue Masse: 727.414
- Monoisotopenmasse: 727.414
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 17
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 175A^2
- XLogP3: 2
Experimentelle Eigenschaften
- Dichte: 1.1734 (rough estimate)
- Schmelzpunkt: 104°C
- Siedepunkt: 710.88°C (rough estimate)
- Flammpunkt: 463.7°C
- Brechungsindex: 1.6630 (estimate)
- PSA: 175.21000
- LogP: 1.76370
miporamicin Verwandte Literatur
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
73684-69-2 (miporamicin) Verwandte Produkte
- 144604-03-5((10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin)
- 35834-26-5(Cirramycin A1,4'-deoxy-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz